2-(Phenethyloxy)-1-ethanamine hydrochloride is an organic compound classified under phenethylamines. This compound features a phenethyl group linked to an ethanamine moiety through an ether bond, with its hydrochloride salt form enhancing solubility in water. This characteristic makes it suitable for a variety of applications in scientific research and industrial settings. The compound is identified by the chemical formula and has a molecular weight of approximately 201.7 g/mol.
The synthesis of 2-(Phenethyloxy)-1-ethanamine hydrochloride typically involves a multi-step process:
The reactions are typically conducted under controlled temperatures and pH levels to optimize yield and purity. For example, the ether formation reaction may require temperatures ranging from 50°C to 100°C, while the amination step may be performed at room temperature or slightly elevated temperatures depending on the reagents used.
The molecular structure of 2-(Phenethyloxy)-1-ethanamine hydrochloride can be represented as follows:
The structure consists of a phenethyl group (a benzene ring attached to an ethyl chain) connected via an ether linkage to an ethanamine group (an ethyl amine). The presence of the hydrochloride indicates that it exists as a salt, improving its solubility in polar solvents.
The compound's InChI (International Chemical Identifier) string is InChI=1S/C10H15NO.ClH/c1-2-11-10(12)8-9-6-4-3-5-7-9;/h3-7,11H,2,8,12H2,1H3;1H
, which provides a standardized way to represent its chemical structure.
2-(Phenethyloxy)-1-ethanamine hydrochloride can undergo various chemical reactions:
Each type of reaction requires specific conditions:
The mechanism by which 2-(Phenethyloxy)-1-ethanamine hydrochloride exerts its effects is primarily through interaction with neurotransmitter receptors in biological systems. It may act as a modulator for certain receptor types, potentially influencing neurotransmission pathways involved in mood regulation and cognitive functions.
Research indicates that compounds within the phenethylamine class can exhibit stimulant effects and may influence serotonin and dopamine pathways, which are critical for mood stabilization and cognitive enhancement.
Relevant analyses such as spectroscopic methods (e.g., NMR, IR) can further elucidate structural characteristics and confirm purity levels.
2-(Phenethyloxy)-1-ethanamine hydrochloride has diverse applications across several fields:
This compound's unique structural attributes and biological interactions make it valuable for ongoing research and development within these domains.
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2